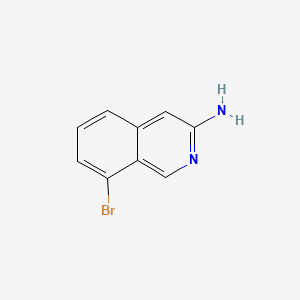

8-Bromoisoquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELBFTIXTXTDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697485 | |

| Record name | 8-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260760-06-2 | |

| Record name | 8-Bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromoisoquinolin-3-amine from Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible multi-step synthetic pathway for the preparation of 8-Bromoisoquinolin-3-amine, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available isoquinoline. The synthesis is a complex sequence requiring careful control of reaction conditions to achieve the desired regioselectivity. This document outlines the theoretical reaction sequence, details established experimental protocols for analogous transformations, and presents the necessary data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound from isoquinoline is not a direct transformation and necessitates a multi-step approach. A logical and feasible synthetic route involves the initial preparation of the key intermediate, 8-bromoisoquinoline, followed by the introduction of an amino group at the 3-position.

The proposed synthetic pathway can be broken down into two main stages:

Stage 1: Synthesis of 8-Bromoisoquinoline

-

Nitration of Isoquinoline: Electrophilic nitration of isoquinoline yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

-

Isomer Separation: Separation of the desired 8-nitroisoquinoline from the isomeric mixture.

-

Reduction of the Nitro Group: Reduction of 8-nitroisoquinoline to afford 8-aminoisoquinoline.

-

Sandmeyer Reaction: Conversion of the 8-aminoisoquinoline to 8-bromoisoquinoline via diazotization followed by treatment with a bromide source.

Stage 2: Synthesis of this compound 5. Introduction of the Amino Group at the 3-Position: This is the most challenging step. A potential strategy involves the introduction of a suitable leaving group at the 3-position of 8-bromoisoquinoline, followed by a nucleophilic substitution with an amine source. Alternatively, a direct C-H amination or a metal-catalyzed cross-coupling reaction could be explored.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound from isoquinoline.

Detailed Experimental Protocols and Data

This section provides detailed experimental protocols for each step of the proposed synthesis. It is important to note that while some protocols are well-established for similar substrates, the application to this specific synthetic sequence may require optimization.

Stage 1: Synthesis of 8-Bromoisoquinoline

The nitration of isoquinoline with a mixture of nitric acid and sulfuric acid is known to produce a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The ratio of these isomers can be influenced by the reaction conditions.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, isoquinoline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Nitration: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the isoquinoline solution, maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting solution is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the nitroisoquinoline isomers.

-

Isolation: The precipitate is collected by filtration, washed with water, and dried.

Quantitative Data (Representative):

| Reagent/Parameter | Quantity/Value |

| Isoquinoline | 1.0 eq |

| Conc. H₂SO₄ | 5-10 vol |

| Conc. HNO₃ | 1.1 eq |

| Temperature | 0-10 °C |

| Reaction Time | 1-3 h |

| Typical Yield | 85-95% (mixture of isomers) |

The separation of the 5- and 8-nitroisoquinoline isomers is a critical step and can be challenging. Fractional crystallization or column chromatography are the most common methods. Reports suggest that the separation can be achieved by exploiting the differential solubility of the isomers or their salts in various solvents. For instance, selective precipitation of the nitrate salt of the 5-nitro isomer from a dilute nitric acid solution has been reported. Another approach involves the formation of hydrohalide salts and their fractional crystallization from a suitable solvent like wet dimethylformamide.[1][2]

Experimental Protocol (Fractional Crystallization - General):

-

The crude mixture of nitroisoquinolines is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath.

-

The crystals of the less soluble isomer (often the 5-nitro isomer) are collected by filtration.

-

The mother liquor, enriched in the other isomer, is concentrated, and the process is repeated to obtain the desired 8-nitroisoquinoline.

Quantitative Data:

The efficiency of separation is highly dependent on the specific conditions and the initial isomer ratio. Yields for the isolated 8-nitroisoquinoline can vary significantly.

The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 8-Nitroisoquinoline is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield 8-aminoisoquinoline.

Quantitative Data:

| Reagent/Parameter | Quantity/Value |

| 8-Nitroisoquinoline | 1.0 eq |

| Pd/C (10%) | 5-10 mol% |

| Solvent | Ethanol |

| Hydrogen Pressure | 1 atm |

| Temperature | Room Temperature |

| Reaction Time | 2-6 h |

| Typical Yield | >90% |

The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.[3][4][5] It involves the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide.

Experimental Protocol (General Procedure):

-

Diazotization: 8-Aminoisoquinoline is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

Reaction Completion: The mixture is warmed to room temperature or gently heated to promote the evolution of nitrogen gas and the formation of 8-bromoisoquinoline.

-

Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Quantitative Data:

| Reagent/Parameter | Quantity/Value |

| 8-Aminoisoquinoline | 1.0 eq |

| HBr (48%) | Excess |

| NaNO₂ | 1.1 eq |

| CuBr | 1.1 eq |

| Temperature | 0 °C to RT/heat |

| Typical Yield | 60-80% |

Stage 2: Synthesis of this compound

The introduction of an amino group at the 3-position of the 8-bromoisoquinoline core is a significant challenge due to the electron-deficient nature of the pyridine ring in isoquinoline, which generally directs nucleophilic attack to the 1-position. Direct amination methods like the Chichibabin reaction are unlikely to be selective for the 3-position. A more plausible approach involves the introduction of a leaving group at the 3-position, followed by nucleophilic substitution, or a transition-metal-catalyzed cross-coupling reaction.

A potential route would involve the selective bromination or chlorination of 8-bromoisoquinoline at the 3-position to generate a 3,8-dihaloisoquinoline. This dihalo-intermediate could then undergo a regioselective amination.

Logical Relationship Diagram:

Caption: Proposed strategy for the amination of 8-bromoisoquinoline at the 3-position.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a promising candidate for the amination of a 3-halo-8-bromoisoquinoline.[2][6][7][8] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions.

Experimental Protocol (Hypothetical for 3-halo-8-bromoisoquinoline):

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 3-halo-8-bromoisoquinoline, an amine source (e.g., ammonia, benzylamine, or an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Reaction: A suitable solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

Purification: The crude product is purified by column chromatography to afford this compound.

Quantitative Data (Hypothetical):

| Reagent/Parameter | Quantity/Value |

| 3-Halo-8-bromoisoquinoline | 1.0 eq |

| Amine Source | 1.2-2.0 eq |

| Palladium Catalyst | 1-5 mol% |

| Phosphine Ligand | 2-10 mol% |

| Base | 1.5-3.0 eq |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

| Expected Yield | Variable, requires optimization |

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the proposed synthesis. These values are based on literature precedents for similar reactions and may require optimization for this specific synthetic sequence.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Nitration | Isoquinoline | 5- & 8-Nitroisoquinoline | 85-95 |

| 2 | Isomer Separation | Nitroisoquinoline Mixture | 8-Nitroisoquinoline | Variable |

| 3 | Reduction | 8-Nitroisoquinoline | 8-Aminoisoquinoline | >90 |

| 4 | Sandmeyer Reaction | 8-Aminoisoquinoline | 8-Bromoisoquinoline | 60-80 |

| 5 | Amination (Hypothetical) | 3-Halo-8-bromoisoquinoline | This compound | Variable |

Conclusion

The synthesis of this compound from isoquinoline is a challenging but feasible multi-step process. The initial stages leading to the formation of 8-bromoisoquinoline are based on well-established organic transformations, although the separation of nitro-isomers can be a bottleneck. The final amination step at the 3-position requires further investigation and development, with the Buchwald-Hartwig amination of a 3-halo-8-bromoisoquinoline precursor being a promising approach. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and related substituted isoquinoline derivatives. Careful optimization of each step will be crucial for achieving a viable and efficient overall synthesis.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

8-Bromoisoquinolin-3-amine: A Technical Guide for Chemical Synthesis and Drug Discovery

Introduction: The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] Its derivatives have been extensively explored for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Within this class of compounds, 8-Bromoisoquinolin-3-amine emerges as a particularly valuable and versatile building block for medicinal chemists and researchers. The strategic placement of a bromine atom at the 8-position and an amino group at the 3-position provides two distinct and reactive handles for synthetic diversification. This guide offers an in-depth overview of the chemical properties, reactivity, and potential applications of this compound, serving as a technical resource for professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a yellow to brown solid at room temperature.[4] Its core structure consists of a fused benzene and pyridine ring system, characteristic of isoquinoline, functionalized with a bromine substituent on the carbocyclic ring and a primary amine on the heterocyclic ring.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Predicted values are based on computational models and data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1260760-06-2 | [4][5] |

| Molecular Formula | C₉H₇BrN₂ | [4][6] |

| Molecular Weight | 223.07 g/mol | [4][6] |

| Appearance | Yellow to brown solid | [4] |

| Boiling Point | 387.6 ± 22.0 °C (Predicted) | [4] |

| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.32 ± 0.50 (Predicted) | [4] |

| Storage | 2-8°C, Protect from light | [4] |

Spectroscopic Profile

While detailed experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of closely related analogs, such as other bromo-amino quinolines and isoquinolines.[7][8]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The electron-donating amino group at C3 will shield adjacent protons, while the electron-withdrawing bromine atom at C8 will have a deshielding effect. The protons of the primary amine will appear as a broad singlet, typically in the 0.5-5.0 ppm range, and its signal may disappear upon D₂O exchange.[9] The ¹³C NMR spectrum will show nine distinct carbon signals, with the carbons attached to bromine (C8) and nitrogen (C3) being significantly influenced.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Type | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H NMR | 6.5 - 9.0 | Aromatic protons on the isoquinoline core. |

| (broad singlet) | -NH₂ protons, position is concentration-dependent.[9] |

| ¹³C NMR | 110 - 155 | Aromatic carbons. The carbon bearing the bromine (C8) will be deshielded. |

1.2.2. Infrared (IR) Spectroscopy The IR spectrum will be characterized by the stretching vibrations of the primary amine and the aromatic system.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching (primary amine) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=N, C=C | 1500 - 1650 | Aromatic ring stretching |

| C-Br | 500 - 600 | Stretching |

1.2.3. Mass Spectrometry (MS) The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the bromo substituent and the primary amine. This allows for selective and sequential modifications to build molecular complexity.

Reactivity at the Bromine Atom (C8)

The C8-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[1] This position is well-suited for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[10][11]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form new C-N bonds, leading to the synthesis of more complex diamine structures.[10]

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Reactivity at the Amino Group (C3)

The primary amino group at the C3 position is a nucleophilic center and a versatile functional group for a range of transformations:[1]

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -CN).

-

Condensation Reactions: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used in cyclization reactions.

Synthesis

The synthesis of this compound is not commonly detailed in standard literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines, such as the Pomeranz-Fritsch reaction or modifications thereof, followed by functional group interconversions.[12] A logical approach involves the bromination of an appropriate isoquinoline precursor followed by the introduction of the amine group.

A representative multi-step synthesis could involve the bromination of isoquinoline itself, followed by nitration and subsequent reduction, although controlling regioselectivity can be challenging.[12][13][14]

Representative Experimental Protocol: Synthesis of a Bromoisoquinoline Intermediate

The following protocol is adapted from the synthesis of 5-bromoisoquinoline and illustrates a general method for the bromination of the isoquinoline core, which is a key step in accessing the target molecule.[14]

Objective: To synthesize a bromoisoquinoline intermediate via electrophilic bromination.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Ammonia solution (25% aq.)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Crushed ice

Procedure:

-

A three-necked, round-bottomed flask equipped with a mechanical stirrer and internal thermometer is charged with concentrated sulfuric acid and cooled to 0°C.

-

Isoquinoline is added slowly, ensuring the internal temperature remains below 30°C.

-

The resulting solution is cooled to approximately -25°C using a dry ice-acetone bath.

-

N-Bromosuccinimide (NBS) is added portion-wise to the vigorously stirred solution, maintaining the temperature between -26°C and -22°C.

-

The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is carefully poured onto crushed ice.

-

The pH of the cold mixture is adjusted to ~9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

-

The resulting alkaline suspension is extracted with diethyl ether.

-

The combined organic phases are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude bromoisoquinoline product.

-

Purification is achieved via fractional distillation or column chromatography.

Note: This is a general procedure. Subsequent steps of nitration and reduction would be required to install the 3-amino group, with careful control of reaction conditions to achieve the desired regiochemistry.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for the synthesis of novel, biologically active compounds. The isoquinoline core is a "privileged structure" in medicinal chemistry, and the bromo-amino substitution pattern allows for the systematic exploration of chemical space to optimize pharmacological properties.

Derivatives of 3-bromo isoquinolines have been investigated as potential analgesic and anti-inflammatory agents.[2] The broader class of amino- and bromo-quinolines are key intermediates in the synthesis of compounds targeting a range of diseases.[1][10] By leveraging the reactivity of the C8-Br and C3-NH₂ groups, chemists can synthesize libraries of compounds for screening against various biological targets.

Safety and Handling

While specific toxicology data for this compound is limited, related bromo-amino isoquinoline and quinoline compounds are classified as hazardous. For example, 7-Bromoisoquinolin-3-amine is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[15] Similarly, 8-bromoquinoline is also an irritant.[16]

GHS Hazard Statements (Inferred from Analogs):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, protected from light.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse molecular architectures. The ability to selectively modify the molecule at both the C8 and C3 positions provides a powerful tool for developing structure-activity relationships (SAR) and discovering novel therapeutic agents. This guide provides a foundational understanding of its properties and reactivity, intended to facilitate its use in the advancement of chemical and pharmaceutical research.

References

- 1. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 2. jptcp.com [jptcp.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1260760-06-2 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Bromoquinolin-8-amine | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromoisoquinolin-3-amine (CAS Number: 1260760-06-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 8-Bromoisoquinolin-3-amine. This guide synthesizes the available information and provides predicted properties and potential applications based on data from closely related analogs and general chemical principles.

Introduction

This compound is a heterocyclic organic compound featuring an isoquinoline core substituted with a bromine atom at the 8-position and an amine group at the 3-position. The isoquinoline scaffold is a prominent structural motif in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of the bromine atom and the amino group provides versatile handles for further chemical modifications, making this compound a potentially valuable building block in medicinal chemistry and materials science. While specific research on this compound is limited, its structural similarity to other biologically active isoquinolines suggests its potential as an intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1260760-06-2 | |

| Chemical Name | This compound | |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Predicted LogP | 2.5 - 3.0 | (Predicted) |

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on analogous compounds such as 6,8-Dibromoquinolin-3-amine, 3-aminoquinoline, and 8-bromoquinoline.[2][3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom. A broad singlet corresponding to the -NH₂ protons is also anticipated.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atom attached to the bromine (C-8) and the amino group (C-3) showing characteristic shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), C=C and C=N stretching of the aromatic system (around 1620-1450 cm⁻¹), N-H bending (around 1650-1580 cm⁻¹), and C-Br stretching.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity) will be a key feature. Fragmentation patterns would likely involve the loss of HCN, NH₂, and Br.

Synthesis and Reactivity

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, its synthesis can be conceptually designed based on established methods for preparing substituted isoquinolines. Patents describe the synthesis of related 5- or 8-bromoisoquinoline derivatives, which can serve as a basis for a potential synthetic route.[4][5] A plausible synthetic strategy could involve the construction of the isoquinoline ring system followed by the introduction of the bromo and amino functionalities.

Conceptual Synthetic Pathway

Caption: A conceptual synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the isoquinoline ring, the primary amino group, and the bromine atom.

-

Amino Group: The primary amine at the C-3 position is nucleophilic and can undergo various reactions such as N-acylation, N-alkylation, and diazotization followed by substitution.[6]

-

Bromine Atom: The bromine at the C-8 position can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of a wide variety of substituents.[6]

-

Isoquinoline Ring: The isoquinoline nucleus can undergo electrophilic substitution reactions, with the positions of substitution being influenced by the existing substituents.

Reactivity Overview

Caption: Key reactive sites of this compound.

Potential Biological and Pharmacological Significance

There is no direct evidence in the reviewed literature detailing the biological activity or pharmacological profile of this compound. However, the broader class of isoquinoline and quinoline derivatives has been extensively studied and shown to possess a wide range of biological activities.

-

Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are known for their antimicrobial and antifungal effects.[7]

-

Anticancer Activity: Various substituted isoquinolines have been investigated as potential anticancer agents.[6]

-

Enzyme Inhibition: The isoquinoline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors.

-

Neurological Applications: Some isoquinoline derivatives have shown activity in the central nervous system.[8]

Given that this compound serves as a versatile synthetic intermediate, it is plausible that it has been used in the synthesis of compound libraries for screening against various biological targets. Further research is required to elucidate any intrinsic biological activity of this specific compound.

Experimental Protocols (General)

As no specific experimental protocols for this compound are available, this section provides generalized methodologies for key synthetic transformations that could be applied to this molecule, based on procedures for related compounds.[9]

General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for N-Acylation

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a base (e.g., triethylamine, pyridine, 1.1-1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Conclusion

This compound (CAS 1260760-06-2) is a chemical compound with potential as a synthetic intermediate in drug discovery and materials science. While specific experimental data on its physicochemical properties and biological activity are scarce, its structure suggests a rich chemistry that can be exploited for the synthesis of diverse and complex molecules. The presence of both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions makes it a valuable building block. Future research is needed to fully characterize this compound and explore its potential applications. This guide provides a foundational understanding based on the currently available information and predictive methodologies.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

8-Bromoisoquinolin-3-amine mechanism of action in biological systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinolin-3-amine is a heterocyclic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1] The presence of a bromine atom at the 8-position and an amine group at the 3-position provides this molecule with unique physicochemical properties and the potential for diverse biological interactions. This technical guide aims to consolidate the current understanding of this compound's mechanism of action in biological systems, drawing from available research on its chemical properties and the broader activities of related brominated quinoline and isoquinoline derivatives. While direct, in-depth studies on the specific mechanism of action of this compound are limited, this document will explore its potential biological targets and signaling pathways based on analogous compounds.

Chemical Properties and Synthetic Accessibility

This compound, with the chemical formula C9H7BrN2, is structurally characterized by an isoquinoline ring system substituted with a bromine atom and an amino group.[2] The bromine atom can serve as a handle for various synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions, allowing for the creation of more complex molecules.[1] The amino group is a key pharmacophoric element capable of forming hydrogen bonds with biological targets.[1] The synthesis of related bromoisoquinolines has been described through multi-step processes often involving bromination, nitration, and subsequent reduction.[3]

Potential Mechanisms of Action and Biological Targets

While specific data on this compound is scarce, the broader class of quinoline and isoquinoline derivatives has been investigated for a range of biological activities, suggesting potential avenues for the action of this specific compound.

Enzyme Inhibition

The aminoquinoline core is a known feature in various enzyme inhibitors.[4] The three-dimensional structure of this compound could allow it to fit into the active sites of various enzymes, potentially inhibiting their function. One study on a more complex pyrazolo[3,4-g]isoquinoline derivative noted that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase.[5] This suggests that while the isoquinoline scaffold can interact with kinases, the specific substitution pattern is critical for activity.

Antimicrobial and Antifungal Activity

Halogenated quinolines have a history of use as antimicrobial and antifungal agents.[4] The bromine atom on the isoquinoline ring of this compound may enhance its lipophilicity and ability to permeate microbial cell membranes, contributing to potential antimicrobial effects.[4]

Anticancer Potential

Quinoline derivatives have been explored for their potential as anticancer agents.[6] Studies on highly brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The mechanism of such compounds can involve the inhibition of critical enzymes for DNA replication and repair, such as topoisomerase I.[6] The structural features of this compound make it a candidate for investigation in this area.

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate various cellular signaling pathways.

Logical Relationship of Potential Biological Investigation

References

- 1. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Bromoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Bromoisoquinolin-3-amine is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceutically active compounds. The presence of a bromine atom at the 8-position and an amine group at the 3-position is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized this compound. This guide provides a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the isoquinoline core, with comparative data drawn from analogs such as 8-bromoquinoline and 3-aminoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~8.9 - 9.1 | s | - |

| H-4 | ~6.9 - 7.1 | s | - |

| H-5 | ~7.8 - 8.0 | d | 7.5 - 8.5 |

| H-6 | ~7.3 - 7.5 | t | 7.5 - 8.5 |

| H-7 | ~7.6 - 7.8 | d | 7.5 - 8.5 |

| NH₂ | ~5.0 - 6.0 | br s | - |

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~148 - 152 |

| C-3 | ~155 - 158 |

| C-4 | ~105 - 108 |

| C-4a | ~128 - 132 |

| C-5 | ~130 - 134 |

| C-6 | ~126 - 129 |

| C-7 | ~128 - 131 |

| C-8 | ~118 - 122 |

| C-8a | ~135 - 139 |

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3450 - 3300 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=N Stretch (Aromatic) | 1620 - 1580 | Medium to Strong |

| C=C Stretch (Aromatic) | 1580 - 1450 | Medium to Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and can provide information about the molecular formula and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| [M]⁺ | m/z 222 |

| [M+2]⁺ | m/z 224 |

| Isotopic Pattern | Characteristic 1:1 ratio for [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquisition:

-

Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound, a compound of interest for which experimental data is not widely available. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable starting point for researchers working with this molecule. The provided information is intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting, thereby supporting its potential development in various scientific and pharmaceutical applications.

An In-depth Technical Guide to the Theoretical Properties of 8-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoisoquinolin-3-amine is a halogenated heterocyclic amine that holds significant potential in medicinal chemistry and drug discovery. Its isoquinoline core is a well-established scaffold in a variety of biologically active compounds. The presence of a bromine atom at the C8 position and an amine group at the C3 position offers unique electronic properties and multiple points for synthetic modification, making it an attractive building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectroscopic data, potential synthetic routes, and its relevance in drug development, particularly in oncology.

Core Chemical and Physical Properties

This compound is a solid, yellow to brown compound. While extensive experimental data is not publicly available, its key physicochemical properties have been predicted and are summarized in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 1260760-06-2 | [1] |

| Appearance | Yellow to brown solid | [1] |

| Predicted Boiling Point | 387.6 ± 22.0 °C | [1] |

| Predicted Density | 1.649 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.32 ± 0.50 | [1] |

| Predicted LogP | 2.8 (approx.) | Analog-based prediction |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating effect of the amino group and the anisotropic effects of the fused ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~8.8 - 9.0 | s |

| H-4 | ~7.0 - 7.2 | s |

| H-5 | ~7.8 - 8.0 | d |

| H-6 | ~7.3 - 7.5 | t |

| H-7 | ~7.6 - 7.8 | d |

| -NH₂ | ~5.0 - 6.0 | br s |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon attached to the bromine (C-8) and the carbon bearing the amino group (C-3) will show characteristic shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 152 |

| C-3 | ~155 - 158 |

| C-4 | ~110 - 112 |

| C-4a | ~128 - 130 |

| C-5 | ~125 - 127 |

| C-6 | ~129 - 131 |

| C-7 | ~127 - 129 |

| C-8 | ~118 - 120 |

| C-8a | ~135 - 137 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of the N-H bonds of the primary amine, as well as C=N and C=C stretching vibrations of the aromatic system.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N Stretch | 1620 - 1690 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

Table 4: Predicted Characteristic IR Absorptions for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic molecular ion peak. Due to the presence of a bromine atom, a distinctive isotopic pattern (M, M+2) with nearly equal intensity will be observed.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222/224 | Molecular ion with bromine isotopes ⁷⁹Br and ⁸¹Br |

| [M-Br]⁺ | 143 | Loss of bromine radical |

| [M-HCN]⁺ | 195/197 | Loss of hydrogen cyanide |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Potential Synthetic Pathways

While a specific, optimized synthesis for this compound is not published, plausible synthetic routes can be devised based on established methodologies for related isoquinolines. Two potential strategies are outlined below.

Buchwald-Hartwig Amination

A robust method for the synthesis of arylamines is the palladium-catalyzed Buchwald-Hartwig amination.[2][3] This could be applied to a suitable dibromo- or bromo-nitro-isoquinoline precursor.

References

- 1. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab [colab.ws]

discovery and history of 8-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

The isoquinoline core is a prominent heterocyclic motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The functionalization of the isoquinoline ring system allows for the fine-tuning of its pharmacological properties. While the specific discovery and history of 8-Bromoisoquinolin-3-amine are not extensively documented, its chemical structure suggests its utility as an intermediate in the synthesis of more complex molecules. Brominated isoquinolines, in particular, are recognized as key intermediates in the preparation of pharmaceutical compounds.[1][2] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the amino group can act as a key pharmacophoric element or a site for further derivatization.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach would involve the following key transformations:

-

Synthesis of 8-Bromoisoquinoline: This can be achieved through various methods, including the direct bromination of isoquinoline or a multi-step synthesis starting from a suitable precursor.

-

Introduction of a Leaving Group at the 3-Position: A common strategy involves the introduction of a chloro group at the 3-position of the 8-bromoisoquinoline intermediate.

-

Amination: The final step would be the nucleophilic substitution of the chloro group with an amino group.

References

Potential Biological Targets of 8-Bromoisoquinolin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroactive agents. The strategic functionalization of the isoquinoline nucleus allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide focuses on the potential biological targets of a specific subclass: 8-Bromoisoquinolin-3-amine derivatives. While direct research on this exact scaffold is emerging, this document synthesizes findings from structurally related compounds to provide a comprehensive overview of potential therapeutic applications and research directions. The bromine atom at the 8-position and the amine group at the 3-position offer versatile handles for synthetic modification, making this scaffold an attractive starting point for the development of novel therapeutics.

Potential Therapeutic Areas and Biological Targets

Based on studies of analogous brominated and/or 3-amino-substituted quinoline and isoquinoline derivatives, the potential biological targets for this compound derivatives can be broadly categorized into anticancer, anti-inflammatory, and neurological applications.

Anticancer Activity

The quinoline and isoquinoline cores are integral to several anticancer agents. Research on brominated derivatives suggests a strong potential for antiproliferative and cytotoxic effects.

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and repair. Inhibition of these enzymes leads to DNA damage and ultimately, apoptosis in cancer cells. Several studies on 3-arylisoquinolinamines and highly brominated quinolines have demonstrated potent topoisomerase I and II inhibitory activity.[1][2][3] This suggests that this compound derivatives could function as topoisomerase poisons.

-

Experimental Protocol: Topoisomerase I Inhibition Assay (General)

-

Reaction Mixture Preparation: A typical reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound at various concentrations in a suitable assay buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the relaxation of the supercoiled DNA by the enzyme.

-

Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase I is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is then calculated.

-

Kinase Inhibition:

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The isoquinoline scaffold has been successfully utilized to develop kinase inhibitors.[4] Studies on pyrrolo[3,2-g]isoquinoline derivatives have identified potent inhibitors of Haspin kinase, a serine/threonine kinase involved in mitosis.[5] This indicates that the this compound core could be a valuable scaffold for the design of novel kinase inhibitors.

-

Experimental Protocol: Kinase Inhibition Assay (General - e.g., ADP-Glo™ Kinase Assay)

-

Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a kinase reaction buffer.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and to allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

-

Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which is directly correlated with kinase activity.

-

Data Analysis: The inhibitory effect of the compound is determined by the reduction in luminescence compared to a control without the inhibitor. IC50 values are calculated from dose-response curves.

-

Quantitative Data on Anticancer Activity of Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of various brominated quinoline and isoquinoline derivatives against different cancer cell lines. This data provides a benchmark for the potential potency of this compound derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Highly Brominated Quinolines | C6 (Rat Glioblastoma) | 50.0 | [6] |

| HeLa (Human Cervical Cancer) | 24.1 | [6] | |

| HT29 (Human Colorectal Adenocarcinoma) | 26.2 | [6] | |

| 3-Arylisoquinolinamines | A549 (Human Lung Carcinoma) | Varies | [2] |

| SK-OV-3 (Human Ovarian Cancer) | Varies | [2] | |

| HCT-15 (Human Colorectal Adenocarcinoma) | Varies | [2] | |

| XF-498 (Human CNS Cancer) | Varies | [2] |

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer and autoimmune disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy. A study on 3-bromo isoquinoline derivatives has suggested their potential as analgesic and anti-inflammatory agents, with molecular docking studies indicating possible COX-2 inhibition.[7][8]

-

Experimental Protocol: COX-2 Inhibition Assay (General - e.g., Enzyme Immunoassay)

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the COX-2 enzyme, a heme cofactor, arachidonic acid (the substrate), and the test compound at various concentrations in a suitable buffer.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed, which results in the production of prostaglandins (e.g., PGF2α).

-

Prostaglandin Measurement: The amount of PGF2α produced is quantified using a competitive enzyme immunoassay (EIA). This involves adding a PGF2α-acetylcholinesterase tracer and a PGF2α-specific antibody.

-

Colorimetric Detection: After another incubation and washing steps, a substrate for acetylcholinesterase (Ellman's Reagent) is added, which produces a colored product.

-

Absorbance Reading: The absorbance is read using a plate reader. The intensity of the color is inversely proportional to the amount of PGF2α produced.

-

Data Analysis: The percentage of COX-2 inhibition is calculated, and IC50 values are determined from the dose-response curves.

-

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Potential Anticancer Signaling Pathway

Caption: Potential anticancer mechanism of this compound derivatives.

General Workflow for In Vitro Anticancer Screening

Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion and Future Directions

While direct and extensive research on this compound derivatives is still in its early stages, the wealth of data on structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The key takeaways are:

-

Anticancer Potential: The primary area of promise appears to be in oncology, with topoisomerases and various protein kinases as likely targets.

-

Anti-inflammatory Properties: The potential for COX-2 inhibition suggests applications in treating inflammatory conditions.

-

Synthetic Versatility: The 8-bromo and 3-amino functionalities provide a rich platform for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and relevant enzymatic targets. In-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and kinome profiling, will be crucial to elucidate their precise mechanisms of action and to identify lead compounds for further preclinical development. The insights provided in this guide serve as a foundational resource for researchers and drug development professionals embarking on the exploration of this promising chemical scaffold.

References

- 1. 3-Arylisoquinolines as novel topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jptcp.com [jptcp.com]

- 8. jptcp.com [jptcp.com]

Structural Elucidation of 8-Bromoisoquinolin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 8-Bromoisoquinolin-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from analogous structures to predict its spectroscopic characteristics and propose a viable synthetic route. All quantitative data is presented in structured tables for clarity, and detailed hypothetical experimental protocols are provided. Logical workflows for its synthesis and characterization are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds and functional materials. The introduction of a bromine atom and an amino group onto the isoquinoline core, as in this compound, is expected to significantly modulate its electronic properties, reactivity, and biological activity. Accurate structural determination is the cornerstone of any research and development endeavor involving this molecule. This guide outlines the predicted spectroscopic fingerprint of this compound and provides a potential synthetic pathway, offering a foundational resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including 8-bromoisoquinoline, 3-aminoisoquinoline, and other substituted isoquinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.0 - 9.2 | s | - |

| H-4 | ~7.0 - 7.2 | s | - |

| H-5 | ~7.8 - 8.0 | d | 7.5 - 8.5 |

| H-6 | ~7.3 - 7.5 | t | 7.5 - 8.5 |

| H-7 | ~7.6 - 7.8 | d | 7.5 - 8.5 |

| NH₂ | ~4.5 - 5.5 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 152 |

| C-3 | ~155 - 157 |

| C-4 | ~105 - 107 |

| C-4a | ~128 - 130 |

| C-5 | ~130 - 132 |

| C-6 | ~127 - 129 |

| C-7 | ~125 - 127 |

| C-8 | ~120 - 122 |

| C-8a | ~135 - 137 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 222/224 | High | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) |

| [M-HCN]⁺ | 195/197 | Moderate | Loss of hydrogen cyanide |

| [M-Br]⁺ | 143 | Moderate to High | Loss of bromine atom |

| [C₈H₅N]⁺ | 115 | Moderate | Fragmentation of the isoquinoline core |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands (KBr Pellet)

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Asymmetric & Symmetric Stretch | 3450 - 3250 (two bands) | Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C=N, C=C | Aromatic Ring Stretch | 1620 - 1450 | Strong to Medium |

| N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

| C-N | Stretch | 1350 - 1250 | Strong |

| C-Br | Stretch | 700 - 500 | Strong |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be conceptualized from commercially available 8-bromoisoquinoline. The introduction of the amino group at the 3-position is a key transformation.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 8-Bromoisoquinoline N-oxide

-

Dissolve 8-bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of 8-Bromo-3-nitroisoquinoline

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the 8-Bromoisoquinoline N-oxide from the previous step.

-

Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain the crude 8-Bromo-3-nitroisoquinoline.

Step 3: Synthesis of this compound

-

Suspend 8-Bromo-3-nitroisoquinoline in a solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture (if necessary) and monitor its completion by TLC.

-

After the reaction is complete, filter the mixture to remove the catalyst.

-

Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography to obtain this compound.

Characterization Workflow

The following diagram illustrates a standard workflow for the structural characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of this compound. The tabulated spectroscopic data, based on sound chemical principles and analysis of related structures, offers a valuable reference for researchers. The proposed synthetic pathway and detailed hypothetical protocols serve as a practical starting point for its laboratory preparation. The visualized workflows for synthesis and characterization aim to streamline the research process. It is anticipated that this guide will facilitate further investigation into the chemistry and potential applications of this promising heterocyclic compound. Future experimental validation of the data presented herein is encouraged.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 8-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-bromoisoquinolin-3-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in numerous biologically active compounds. The Suzuki-Miyaura reaction offers a powerful and efficient method for the synthesis of novel 8-arylisoquinolin-3-amine derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs.

Introduction

The isoquinoline core is a privileged scaffold in the development of therapeutic agents, particularly in oncology and neuroscience. The functionalization of this heterocyclic system allows for the fine-tuning of physicochemical and pharmacological properties. The bromine atom at the 8-position of this compound serves as a versatile handle for the introduction of various aryl and heteroaryl moieties through the Suzuki-Miyaura cross-coupling reaction. This carbon-carbon bond-forming reaction is renowned for its mild reaction conditions, broad substrate scope, and tolerance of a wide range of functional groups.[1][2][3] The resulting 8-arylisoquinolin-3-amine derivatives are key intermediates for the synthesis of more complex molecules with potential therapeutic applications.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for 8-Bromoisoquinolin-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoisoquinolin-3-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The isoquinoline scaffold is a "privileged" structure, frequently found in biologically active compounds and approved drugs. The strategic placement of a bromine atom at the 8-position and an amino group at the 3-position provides two orthogonal reactive sites for molecular elaboration. The bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The amino group at the 3-position can be functionalized through various reactions, including amidation and reductive amination, or it can act as a crucial pharmacophoric feature for target engagement, often participating in hydrogen bonding interactions within enzyme active sites.

This document provides detailed application notes on the use of this compound as a building block in drug discovery, with a focus on its application in the synthesis of enzyme inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive starting material for the development of inhibitors targeting various enzyme families. The ability to introduce diverse substituents at the 8-position allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting compounds.

1. Synthesis of Metallo-β-Lactamase Inhibitors:

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. This compound has been employed as a key building block in the synthesis of novel MBL inhibitors. The isoquinoline core can serve as a scaffold to orient functional groups that interact with the active site of the MBL enzyme.

2. Synthesis of KRAS G12D Inhibitors:

The KRAS protein is a key signaling molecule, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12D mutation is particularly prevalent and has been a challenging target for drug discovery. This compound has been utilized in the synthesis of inhibitors targeting the KRAS G12D mutant.[1] The functionalization of the 8-position of the isoquinoline ring allows for the exploration of interactions with the binding pocket of the KRAS G12D protein.

Data Presentation

The following table summarizes a key synthetic transformation utilizing this compound as a starting material.

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

| Miyaura Borylation | This compound | Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine | Not Reported | [2] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound.

Protocol 1: Miyaura Borylation of this compound

This protocol describes the conversion of the 8-bromo substituent to a boronate ester, a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions.

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), bis(pinacolato)diboron (3.0 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.1 eq) to the vessel.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid (General Procedure)

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid to form an 8-arylisoquinolin-3-amine derivative.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Argon or Nitrogen gas

-